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molecular formula C13H10F3IN2O B8687853 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine

5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine

Cat. No. B8687853
M. Wt: 394.13 g/mol
InChI Key: HZMCKCFNDFZVCM-UHFFFAOYSA-N
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Patent
US08648116B2

Procedure details

Ammonium chloride (1.18 g, 20.16 mmol) and iron powder (1.15 g, 21.44 mmol) were added to a stirred solution of (2,3-difluoro-5-methoxy-6-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine (0.57 g, 1.34 mmol) in ethanol (20 mL). The mixture was stirred at reflux for 16 hours, cooled to room temperature, filtered over celite and the filtrate concentrated to dryness. The resulting residue was taken into ethyl acetate, washed with water, dried over sodium sulfate and further purified by crystallization from ethanol to provide the product as an off-white solid (0.47 g, 90.3%). M+H+: 393.2. 1H NMR (DMSO, 300 MHz): 3.76 (s, 3H); 6.1 (t, 1H); 6.8-7.0 (m, 1H); 7.2 (d, 1H); 7.35 (s, 1H); 7.42 (d, 1H).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 g
Type
catalyst
Reaction Step One
Yield
90.3%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[F:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([O:11][CH3:12])=[C:6]([N+:13]([O-])=O)[C:5]=1[NH:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=1[F:24]>C(O)C.[Fe]>[F:10][C:9]1[C:4]([F:3])=[C:5]([NH:16][C:17]2[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=2[F:24])[C:6]([NH2:13])=[C:7]([O:11][CH3:12])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.57 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1F)OC)[N+](=O)[O-])NC1=C(C=C(C=C1)I)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.15 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
further purified by crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=C1F)NC1=C(C=C(C=C1)I)F)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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